molecular formula C12H13ClN2O2S B2924178 (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 108651-20-3

(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2924178
CAS No.: 108651-20-3
M. Wt: 284.76
InChI Key: ALLVKVBRTPIFOH-UHFFFAOYSA-N
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Description

(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic thiazolidine-2,4-dione (TZD) derivative designed for research use in chemical biology and oncology. This compound features a critical benzylidene group at the C5 position, a structural motif known to be significant for the bioactivity of this class of molecules . TZD derivatives with a 5-ene modification are a prominent scaffold in modern medicinal chemistry and are widely investigated for their potent pharmacological profiles . As a research tool, this compound is of particular interest for studying intracellular signaling pathways. Structurally related TZD analogues have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival in certain cancer types . Such inhibitors can induce early apoptosis, arrest the cell cycle in the G0/G1 phase, and inhibit cell proliferation in human cancer cell lines, indicating their potential as lead compounds in anticancer agent development . The core structure of this reagent allows for the exploration of structure-activity relationships (SAR), especially concerning the 2-aminoethyl side chain at the N3 position and the substituents on the benzylidene group, which can be modified to optimize potency and selectivity . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,8H,6-7,13H2;1H/b10-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVKVBRTPIFOH-DQMXGCRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride, known by its CAS number 108651-20-3, is a thiazolidine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential as a lead compound in drug development.

  • Molecular Formula : C₁₂H₁₃ClN₂O₂S
  • Molar Mass : 284.76 g/mol
  • CAS Number : 108651-20-3

Research indicates that derivatives of thiazolidine-2,4-dione exhibit diverse mechanisms of action:

  • Inhibition of Signaling Pathways : The compound has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells, particularly human leukemia U937 cells .
  • Cytotoxicity : Studies have demonstrated that this compound can induce early apoptosis and cell cycle arrest in the G(0)/G(1) phase, indicating its potential as an anticancer agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays:

  • MTT Assay : In vitro studies using the MTT assay showed significant cytotoxic effects against cancer cell lines. Concentrations tested ranged from 5 to 100 µM, with notable reductions in cell viability observed at higher concentrations .
Concentration (µM)Cell Viability (%)
590
1075
2550
5030
10010

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Antibacterial Efficacy : The compound has been tested against various bacterial strains with a focus on Gram-positive bacteria. Minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL, indicating strong antibacterial properties .
  • Mechanism of Action Against Bacteria : The thiazolidine core is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies highlight the application and effectiveness of this compound:

  • Leukemia Treatment : A study demonstrated that this compound effectively inhibited the proliferation of U937 cells by inducing apoptosis through caspase activation and mitochondrial pathway involvement .
  • Combination Therapy Potential : Research suggests that combining this thiazolidine derivative with existing chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects associated with high-dose chemotherapy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogues differ primarily in the benzylidene substituent and N3 side chain . Key examples include:

Compound Name Substituent at C5 N3 Side Chain Molecular Weight Purity Key References
Target Compound Phenyl 2-Aminoethyl (HCl salt) 302.76 g/mol 95%
(5Z)-3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride 4-Fluorophenyl 2-Aminoethyl (HCl salt) 302.76 g/mol 95%
(5Z)-3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride 2-Chlorophenyl 2-Aminoethyl (HCl salt) 319.21 g/mol N/A
(5Z)-5-(Benzodioxol-5-ylmethylene)-3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride 1,3-Benzodioxol-5-yl 2-Aminoethyl (HCl salt) 327.78 g/mol 95%
BFF-816 (Enzyme inhibitor) 3-{11-oxo-1-azatricyclo[...]} 2-Aminoethyl (HCl salt) N/A 98.6%

Key Observations :

  • Electron-withdrawing groups (e.g., 4-F, 2-Cl) increase molecular polarity and may enhance solubility or receptor binding .
  • The hydrochloride salt improves stability and crystallinity compared to free bases .

Physicochemical and Spectral Properties

  • Tautomerism: The thiazolidine ring enables keto-enol tautomerism, influencing reactivity in nucleophilic additions (e.g., Santa Cruz Biotechnology’s analogue in ) .
  • Chelation : The thiazolidinedione core binds metal ions, which may modulate electronic properties or bioactivity .
  • Spectral Data :
    • IR : Strong C=O stretches (~1700–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) are common .
    • NMR : Benzylidene protons appear as singlets near δ 7.3–8.1 ppm, while the thiazolidine ring protons resonate at δ 3.5–4.5 ppm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions. A general approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v) for 2–3 hours . Post-reaction, the product is precipitated by cooling, filtered, and recrystallized using DMF-ethanol or DMF-acetic acid mixtures. Yield optimization requires adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) and maintaining strict temperature control (±2°C) during reflux .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group and structural integrity?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry unambiguously, as demonstrated for analogous (5Z)-thiazolidinones .
  • NMR spectroscopy : Key signals include the benzylidene proton (δ 7.2–7.8 ppm, singlet) and thiazolidine-dione carbonyls (δ 168–172 ppm in 13C^{13}\text{C} NMR). Coupling constants (JJ) >12 Hz in NOESY confirm Z-configuration .
  • IR spectroscopy : Absorbance at 1720–1740 cm1^{-1} (C=O stretching) and 3200–3350 cm1^{-1} (N-H stretching) validates core functional groups .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

  • Methodology :

  • Storage : Keep in airtight containers under desiccation (humidity <30%) at 2–8°C, separated from oxidizers and acids .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene group influence biological activity, and what experimental approaches validate this?

  • Methodology : The Z-configuration enhances planarity, improving interactions with hydrophobic enzyme pockets (e.g., PPAR-γ in antidiabetic studies). To confirm stereochemical impact:

  • Comparative bioassays : Test Z vs. E isomers synthesized via photoirradiation or thermal isomerization.
  • Molecular docking : Use the InChI key (e.g., UDZFEEZSGXXYAL-DHZHZOJOSA-N for analogs) to model binding affinities in silico .
  • SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to the phenyl ring to assess activity shifts, as seen in dichlorophenyl analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO ≤0.1% v/v).
  • Dose-response curves : Compare IC50_{50} values across ≥3 independent replicates to identify outliers.
  • Meta-analysis : Cross-reference PubChem bioactivity data (e.g., CID 73125) with peer-reviewed studies to isolate confounding variables (e.g., impurity profiles) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt selection : The hydrochloride salt improves aqueous solubility (test via shake-flask method at pH 1.2 and 7.4).
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the aminoethyl side chain, as validated in thiazolidinedione derivatives .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance permeability across Caco-2 cell monolayers .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Analysis :

  • Strain variability : Activity against S. aureus (MIC 8 µg/mL) may not translate to E. coli due to Gram-negative outer membrane barriers .
  • Compound stability : Hydrolysis of the thiazolidine-dione ring in PBS (pH 7.4) over 24 hours reduces efficacy. Stabilize with lyophilization or cold-chain storage .
  • Assay conditions : Agar dilution vs. broth microdilution methods yield divergent MICs; adhere to CLSI guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.